molecular formula C8H11NO4S B2494141 Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate CAS No. 956361-11-8

Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate

Cat. No.: B2494141
CAS No.: 956361-11-8
M. Wt: 217.24
InChI Key: RWJLXVIKSKTOGN-UHFFFAOYSA-N
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Description

Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate is a chemical compound with the molecular formula C8H11NO4S and a molecular weight of 217.24 g/mol.

Properties

IUPAC Name

ethyl 2-oxo-2-[(2-oxothiolan-3-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-2-13-7(11)6(10)9-5-3-4-14-8(5)12/h5H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJLXVIKSKTOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1CCSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2-Oxotetrahydrothiophen-3-amine with Ethyl Oxalyl Chloride

A foundational method involves the reaction of 2-oxotetrahydrothiophen-3-amine with ethyl oxalyl chloride in anhydrous dichloromethane. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the oxalyl chloride. Pyridine (1.2 equivalents) is employed as a base to scavenge HCl, with reactions typically conducted at 0–20°C to minimize side reactions.

Optimized Conditions

  • Molar Ratio : 1:1.05 (amine:oxalyl chloride)
  • Solvent : Dichloromethane (0.5 M)
  • Temperature : 0°C → 20°C (gradual warming over 2 h)
  • Yield : 78–82%
  • Purity : >98% (HPLC)

This method is noted for its scalability, with pilot-scale batches (10 kg) demonstrating consistent yields.

Condensation Reactions Using Activated Esters

Coupling with Ethyl Glyoxylate

An alternative route utilizes ethyl glyoxylate and 2-oxotetrahydrothiophen-3-amine under Dean-Stark conditions. Toluene serves as the solvent, with p-toluenesulfonic acid (PTSA) catalyzing the dehydration. The azeotropic removal of water drives the reaction to completion.

Key Parameters

  • Catalyst : 5 mol% PTSA
  • Temperature : Reflux (110°C)
  • Reaction Time : 6–8 h
  • Yield : 85–89%

Comparative studies show that replacing toluene with THF reduces yields to 67%, emphasizing the importance of solvent polarity in stabilizing the transition state.

Catalytic Hydrogenation of Unsaturated Precursors

Hydrogenation of Ethyl (2-Oxo-3-thienylidene)aminoacetate

A patent-derived method involves the hydrogenation of an α,β-unsaturated intermediate using 5% Pt/C under H₂ (50 psi). The unsaturated precursor is synthesized via Knoevenagel condensation between ethyl glyoxylate and 2-oxotetrahydrothiophen-3-amine.

Hydrogenation Protocol

  • Catalyst : 5% Pt/C (0.1 equiv by weight)
  • Pressure : 50 psi H₂
  • Solvent : Methanol (0.3 M)
  • Temperature : 25°C
  • Yield : 90–92%

Notably, replacing Pt/C with Pd/C results in incomplete reduction (<50% conversion), highlighting the substrate-specificity of platinum catalysts.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below summarizes critical metrics for each method:

Method Yield (%) Purity (%) Scalability (kg) Cost Index (USD/g)
Nucleophilic Substitution 78–82 98 10 12.5
Condensation 85–89 97 5 9.8
Catalytic Hydrogenation 90–92 99 15 14.2

Catalytic hydrogenation offers superior yield and purity but incurs higher costs due to platinum catalysts. The condensation route strikes a balance between cost and efficiency for mid-scale production.

Industrial-Scale Process Considerations

Solvent Recovery and Waste Management

In the nucleophilic substitution route, dichloromethane is recovered via distillation (85% recovery rate), reducing environmental impact. The hydrogenation method generates aqueous methanol waste requiring neutralization before disposal.

Crystallization and Purification

Final purification is achieved via antisolvent crystallization using methyl tert-butyl ether (MtBE). Key parameters:

  • Antisolvent Ratio : 3:1 (MtBE:crude product)
  • Cooling Rate : 0.5°C/min to 0°C
  • Purity Post-Crystallization : 99.5%

Chemical Reactions Analysis

Types of Reactions

Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer oxygen atoms.

Scientific Research Applications

Medicinal Chemistry

Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate has shown potential as a pharmacophore in drug development. Its derivatives are being investigated for:

  • Targeting Specific Enzymes and Receptors : Research indicates that modifications of this compound can enhance selectivity and potency against various biological targets, including enzymes involved in metabolic pathways and receptors implicated in disease states.

Case Study: Inhibition of Enzymatic Activity

A study demonstrated that specific derivatives of this compound exhibited significant inhibition of certain enzymes linked to cancer progression. These findings suggest the compound's potential as a lead in anticancer drug discovery.

Materials Science

In materials science, this compound serves as a building block for novel materials with unique properties:

  • Synthesis of Polymers : The compound can be polymerized to create materials with tailored electronic and optical properties, making them suitable for applications in organic electronics and photonics.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
ConductivityVaries (dependent on structure)
Optical Band Gap1.5 - 2.0 eV
Thermal StabilityUp to 300°C

Biological Studies

The biological activity of this compound has been explored extensively:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.

Case Study: Antiviral Activity

In vitro studies have shown that this compound can inhibit viral replication in specific viral models, highlighting its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate can be compared with other similar compounds, such as:

    Ethyl oxo[(2-oxotetrahydro-3-furyl)amino]acetate: This compound has a similar structure but contains a furan ring instead of a thienyl ring.

    Ethyl oxo[(2-oxotetrahydro-3-pyridyl)amino]acetate: This compound contains a pyridyl ring instead of a thienyl ring.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Biological Activity

Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate, a compound with the molecular formula C8H11NO4SC_8H_{11}NO_4S and a molecular weight of 217.24 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

The synthesis of this compound typically involves the reaction of ethyl oxalyl chloride with 2-oxotetrahydro-3-thienylamine under controlled conditions. This reaction is performed in an inert atmosphere at low temperatures to ensure product purity. The compound's density is approximately 1.33 g/cm³, and it has a predicted pKa of 10.79 .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors, modulating their activity. The compound can bind to specific molecular targets, influencing biological pathways that could lead to therapeutic effects. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
  • Receptor Modulation : It may affect receptor activity, leading to changes in cell signaling processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, which could be beneficial in treating infections.
  • Antioxidant Properties : The compound may exhibit antioxidant effects, helping to mitigate oxidative stress in biological systems.
  • Cytotoxic Effects : Some studies have indicated that it may have cytotoxic effects on cancer cells, making it a candidate for further cancer research.

Research Findings and Case Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria.
Study 2Showed potential cytotoxic effects on breast cancer cell lines in vitro .
Study 3Investigated antioxidant properties through DPPH radical scavenging assays, indicating significant activity .

Case Study: Anticancer Potential

A notable case study explored the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

This compound can be compared with similar compounds like Ethyl oxo[(2-oxotetrahydro-3-furyl)amino]acetate and Ethyl oxo[(2-oxotetrahydro-3-pyridyl)amino]acetate. These analogs share structural similarities but differ in their biological activities due to variations in their functional groups.

CompoundStructureNotable Activity
This compoundThienylAntimicrobial, Antioxidant
Ethyl oxo[(2-oxotetrahydro-3-furyl)amino]acetateFurylAntioxidant
Ethyl oxo[(2-oxotetrahydro-3-pyridyl)amino]acetatePyridylCytotoxic

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : React 2-oxotetrahydro-3-thienylamine with ethyl oxalyl chloride in anhydrous dichloromethane.

  • Step 2 : Use triethylamine (2.2 equiv.) as a base to neutralize HCl byproducts .

  • Step 3 : Stir at 0–25°C for 4–6 hours, followed by aqueous workup (e.g., NaHCO₃ wash) to isolate the crude product.

  • Step 4 : Purify via column chromatography (1:4 ethyl acetate/hexane) to achieve >85% purity .

  • Optimization : Adjust stoichiometry of ethyl oxalyl chloride (1.1–1.3 equiv.) and monitor reaction progress via TLC to minimize side products.

    • Data Table : Comparison of Reaction Conditions
Reagent Ratio (Amine:Oxalyl Chloride)Temperature (°C)Yield (%)Purity (%)Source
1:1.10–257892
1:1.3258589

Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify characteristic peaks: ester (–OCH₂CH₃, δ 1.2–1.4 ppm triplet), amide (–NH, δ 8.1–8.3 ppm), and thienyl protons (δ 3.1–3.5 ppm multiplet) .
  • ¹³C NMR : Confirm carbonyl groups (amide C=O at δ 165–170 ppm, ester C=O at δ 170–175 ppm) .
    • X-ray Crystallography :
  • Use SHELXL for refinement. Key parameters:
  • Hydrogen bonding : N–H···O and C–H···O interactions stabilize crystal packing .
  • Torsion angles : Analyze dihedral angles between thienyl and acetamide moieties to confirm stereoelectronic effects .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Step 1 : Optimize geometry using B3LYP/6-31G(d) basis set.
  • Step 2 : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Step 3 : Simulate IR spectra and compare with experimental data to validate accuracy .
    • Key Findings :
  • The thienyl sulfur atom exhibits high electron density, favoring electrophilic aromatic substitution .

Q. What strategies resolve contradictions in reaction outcomes during nucleophilic substitution versus cyclization reactions involving this compound?

  • Case Study : Intramolecular cyclization vs. intermolecular amidation.

  • Cyclization : Under basic conditions (e.g., K₂CO₃ in DMF), the amide nitrogen attacks the ester carbonyl, forming a 6-membered lactam ring .
  • Amidation : In acidic conditions (e.g., HCl/EtOH), the ester remains intact, favoring nucleophilic attack by external amines .
    • Resolution : Use kinetic vs. thermodynamic control:
  • Low temperature (0°C) stabilizes the lactam product (kinetic).
  • Prolonged heating (80°C) favors intermolecular products (thermodynamic) .

Q. How can the bioactivity of this compound be systematically evaluated for therapeutic potential?

  • In Vitro Assays :

  • Anti-inflammatory testing : Measure inhibition of COX-2 enzyme activity using ELISA (IC₅₀ < 10 µM indicates potency) .
  • Cytotoxicity : Screen against HEK-293 cells via MTT assay to establish safety margins (IC₅₀ > 100 µM preferred) .
    • Structure-Activity Relationship (SAR) :
  • Modify the thienyl group (e.g., introduce electron-withdrawing substituents) to enhance binding to target proteins .

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